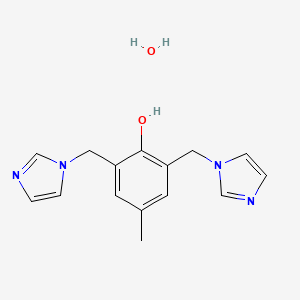
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is a chemical compound that features a phenol group substituted with two imidazolylmethyl groups at the 2 and 6 positions and a methyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate typically involves the reaction of 2,6-diformyl-4-methylphenol with imidazole in the presence of a suitable base. The reaction proceeds through the formation of imidazolylmethyl intermediates, which then react with the phenol to form the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Substitution: The imidazolylmethyl groups can participate in substitution reactions, where the imidazole rings can be replaced or modified.
Coordination: The imidazole groups can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and various metal salts for coordination reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation reactions and various metal complexes from coordination reactions. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of materials with specific electronic, magnetic, or catalytic properties.
Mécanisme D'action
The mechanism by which 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(imidazol-1-ylmethyl)-4-chlorophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2,6-Bis(imidazol-1-ylmethyl)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of the methyl group at the 4 position can affect the electronic properties of the compound, making it distinct from its analogs .
Propriétés
Numéro CAS |
903521-06-2 |
|---|---|
Formule moléculaire |
C15H18N4O2 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
2,6-bis(imidazol-1-ylmethyl)-4-methylphenol;hydrate |
InChI |
InChI=1S/C15H16N4O.H2O/c1-12-6-13(8-18-4-2-16-10-18)15(20)14(7-12)9-19-5-3-17-11-19;/h2-7,10-11,20H,8-9H2,1H3;1H2 |
Clé InChI |
NZSHKBKJSMSGJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




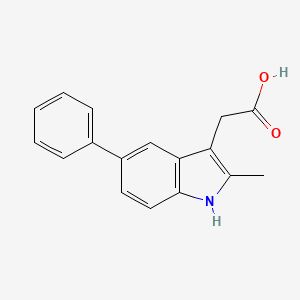
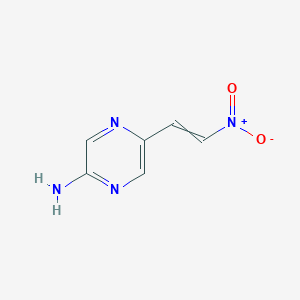
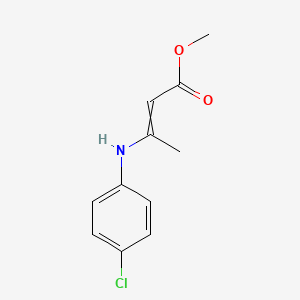
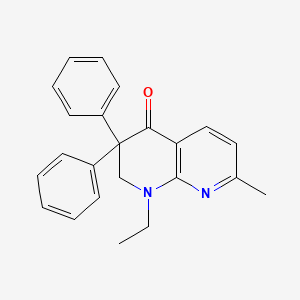
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
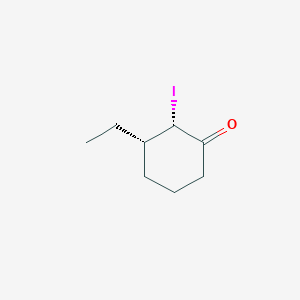
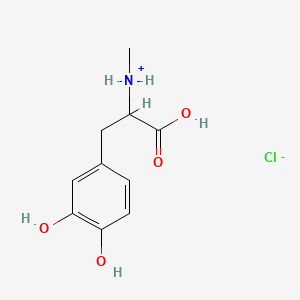

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
